molecular formula C13H15N3O2 B2643411 N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide CAS No. 890645-37-1

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide

Cat. No.: B2643411
CAS No.: 890645-37-1
M. Wt: 245.282
InChI Key: JGDZBEUSNYOJEM-UHFFFAOYSA-N
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Description

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide is a compound that features a benzimidazole moiety linked to an oxolane ring via a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide typically involves the condensation of benzimidazole derivatives with oxolane carboxylic acid derivatives under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the structure of purine bases, allowing it to interact with nucleic acids and proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

N-(benzimidazol-2-ylmethyl)oxolan-2-ylcarboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole and oxolane moieties, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZBEUSNYOJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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